molecular formula C11H11ClFNO2 B2781821 (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone CAS No. 2327034-11-5

(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone

Cat. No. B2781821
CAS RN: 2327034-11-5
M. Wt: 243.66
InChI Key: JBHWYXNMLRLYRI-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CFM-2 has been found to exhibit various biochemical and physiological effects, making it a promising tool for studying different biological systems.

Mechanism of Action

(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone increases the levels of endocannabinoids, which then bind to cannabinoid receptors and modulate various physiological functions.
Biochemical and Physiological Effects:
(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is its specificity towards FAAH, which allows for the selective inhibition of endocannabinoid breakdown. This specificity also reduces the likelihood of off-target effects, making (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone a valuable tool for studying the endocannabinoid system. However, (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has been found to exhibit low solubility in water, which can limit its use in certain experiments.

Future Directions

(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has shown promising results in various scientific studies, and there are several future directions for its use in research. One potential application is in the development of novel pain medications that target the endocannabinoid system. (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has also been suggested as a potential therapeutic agent for various inflammatory diseases. Further research is needed to fully understand the mechanisms of action of (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone and its potential applications in different biological systems.

Synthesis Methods

(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 3-hydroxypyrrolidine in the presence of a base. The resulting product is then purified using chromatography to obtain the final compound. The synthesis of (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has been reported in various scientific publications, and the procedure has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has been used in various scientific studies to investigate different biological systems. One of the main applications of (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is in the field of neuroscience, where it has been used to study the role of the endocannabinoid system in pain modulation. (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has been found to inhibit the enzymatic breakdown of endocannabinoids, leading to an increase in their levels and a decrease in pain perception.

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO2/c12-8-3-7(4-9(13)5-8)11(16)14-2-1-10(15)6-14/h3-5,10,15H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHWYXNMLRLYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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